molecular formula C6H10N2O B3051999 2-Imidazolidinone, 1-allyl- CAS No. 37732-87-9

2-Imidazolidinone, 1-allyl-

Cat. No. B3051999
CAS RN: 37732-87-9
M. Wt: 126.16 g/mol
InChI Key: RUBNMZVDNLQUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imidazolidinones are a class of 5-membered ring heterocycles structurally related to imidazolidine . They feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . The 2-imidazolidinones are cyclic derivatives of urea . They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .


Molecular Structure Analysis

The molecular weight of 2-Imidazolidinone is 86.0925 . The IUPAC Standard InChI is InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2, (H2,4,5,6) . The chemical structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO . Imidazolidinone organocatalysts (MacMillan catalysts) are one of the most effective catalysts, used in many interesting organocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Imidazolidinone can be analyzed using various methods such as elemental analysis, spectroscopy, X-ray diffraction and electron microscopy, thermogravimetric method . The UV–Vis-NIR absorption spectrum indicates that the grown crystal has no absorption in the Vis–NIR region . The HOMO is localized on the 2-imidazolidinone ring .

Scientific Research Applications

Synthesis and Catalysis

2-Imidazolidinone derivatives are key intermediates in synthetic chemistry, contributing to the development of enantioenriched compounds and complex molecular architectures. For instance, enantioenriched gem-disubstituted 4-imidazolidinones have been prepared via palladium-catalyzed decarboxylative asymmetric allylic alkylation, showcasing their utility in drug design due to the orthogonality of protecting groups and high yields (Sercel, Sun, & Stoltz, 2021). Furthermore, catalytic asymmetric syntheses via radical intermediates using chiral imidazolidinone derivatives highlight their importance in creating enantioselective α-allylation and α-alkylation of aldehydes (Hosoda, 2009).

Material Science and Dendrimer Chemistry

In material science, 2-imidazolidinone derivatives have been incorporated into dendrimers, showcasing the versatility of this chemical motif. A poly(aryl ether) dendrimer with internal allyl groups was synthesized to allow the attachment of small molecule guests, such as allylated pyrene and imidazolidinone, via olefin metathesis. This demonstrates the potential for creating materials with tailored properties (Liang & Fréchet, 2005).

Safety And Hazards

2-Imidazolidinone causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It may cause damage to organs (testis) through prolonged or repeated exposure . It is advised not to breathe dust/ fume/ gas/ mist/ vapours/ spray . Protective gloves/protective clothing/eye protection/face protection should be worn .

Future Directions

The direct transformation of captured CO2 is a simple and desirable process . CeO2 acted as an effective and reusable heterogeneous catalyst for the direct synthesis of 2-imidazolidinone from ethylenediamine carbamate (EDA-CA) without further addition of CO2 in the reaction system . This catalytic system using the combination of the CeO2 catalyst and the 2-propanol solvent provided 2-imidazolidinone in up to 83% yield on the EDA-CA basis at 413 K under Ar .

properties

IUPAC Name

1-prop-2-enylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-4-8-5-3-7-6(8)9/h2H,1,3-5H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNMZVDNLQUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191171
Record name 2-Imidazolidinone, 1-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imidazolidinone, 1-allyl-

CAS RN

37732-87-9
Record name 1-(2-Propen-1-yl)-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37732-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinone, 1-allyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037732879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinone, 1-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Imidazolidinone, 1-allyl-
Reactant of Route 2
2-Imidazolidinone, 1-allyl-
Reactant of Route 3
Reactant of Route 3
2-Imidazolidinone, 1-allyl-
Reactant of Route 4
Reactant of Route 4
2-Imidazolidinone, 1-allyl-
Reactant of Route 5
Reactant of Route 5
2-Imidazolidinone, 1-allyl-
Reactant of Route 6
Reactant of Route 6
2-Imidazolidinone, 1-allyl-

Citations

For This Compound
1
Citations
BK Lavine, K Nuguru, N Mirjankar, J Workman - Microchemical Journal, 2012 - Elsevier
435 infrared (IR) absorbance spectra of 140 carboxylic acids and 295 noncarboxylic acids which included aldehydes, ketones, esters, amides as well as compounds containing both …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.